molecular formula C25H28N6O3 B2609874 N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 873002-70-1

N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No. B2609874
CAS RN: 873002-70-1
M. Wt: 460.538
InChI Key: QFBCBAIZWOVOOP-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several functional groups, including an amine, a triazole, a pyridazine, and a benzamide. These types of compounds are often used in medicinal chemistry due to their ability to interact with biological systems in specific ways .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms, which can participate in hydrogen bonding and other interactions .

Scientific Research Applications

In addition to these six areas, researchers have also conducted in silico pharmacokinetic and molecular modeling studies to understand its interactions with biological targets. Overall, this compound holds promise for drug design and development, especially in the treatment of multifunctional diseases . Keep in mind that further research is necessary to fully unlock its therapeutic potential. 🌟

Mechanism of Action

Future Directions

The future directions for research on this compound could include further exploration of its potential medicinal uses, as well as the development of new synthetic methods for its preparation .

properties

IUPAC Name

N-[2-[6-[2-(3,4-dimethoxyphenyl)ethylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O3/c1-17-4-7-19(8-5-17)25(32)27-15-13-24-29-28-23-11-10-22(30-31(23)24)26-14-12-18-6-9-20(33-2)21(16-18)34-3/h4-11,16H,12-15H2,1-3H3,(H,26,30)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBCBAIZWOVOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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